N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Description
N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[331]nonane-3-carboxamide is a complex organic compound that features a bicyclic nonane structure with various functional groups, including a difluorophenyl group, a hydroxypropyl group, and a carboxamide group
Properties
IUPAC Name |
N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2NO3/c21-17-5-4-12(7-18(17)22)6-13(11-24)10-23-20(26)16-8-14-2-1-3-15(9-16)19(14)25/h4-5,7,13-16,24H,1-3,6,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRKWCSGYQYNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)NCC(CC3=CC(=C(C=C3)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the Bicyclic Nonane Core: The bicyclic nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-difluorobenzyl chloride and an appropriate catalyst.
Hydroxypropyl Group Addition: The hydroxypropyl group can be added through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the bicyclic nonane core.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the bicyclic nonane reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, high-efficiency catalysts for the Friedel-Crafts alkylation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the bicyclic nonane core can be reduced to form an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of various substituents on the difluorophenyl ring.
Scientific Research Applications
N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[33
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group could enhance binding affinity, while the hydroxypropyl and carboxamide groups may contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-fluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
- **N-[2-(3,4-dichlorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Uniqueness
N-[2-[(3,4-difluorophenyl)methyl]-3-hydroxypropyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bicyclic nonane core with the hydroxypropyl and carboxamide groups also contributes to its distinct properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
